molecular formula C14H21NO2 B14497863 3-[1-(4-Methoxyphenyl)pyrrolidin-2-yl]propan-1-ol CAS No. 65021-85-4

3-[1-(4-Methoxyphenyl)pyrrolidin-2-yl]propan-1-ol

Cat. No.: B14497863
CAS No.: 65021-85-4
M. Wt: 235.32 g/mol
InChI Key: AHHHWLZDGQRIOW-UHFFFAOYSA-N
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Description

3-[1-(4-Methoxyphenyl)pyrrolidin-2-yl]propan-1-ol is a compound characterized by the presence of a pyrrolidine ring substituted with a 4-methoxyphenyl group and a propanol side chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[1-(4-Methoxyphenyl)pyrrolidin-2-yl]propan-1-ol typically involves the construction of the pyrrolidine ring followed by functionalization. One common method includes the reaction of 4-methoxyphenylacetonitrile with a suitable amine to form the pyrrolidine ring, followed by reduction and subsequent functionalization to introduce the propanol side chain .

Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the synthetic routes used in laboratory settings. These methods often include the use of catalysts and specific reaction conditions to increase yield and purity while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions: 3-[1-(4-Methoxyphenyl)pyrrolidin-2-yl]propan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-[1-(4-Methoxyphenyl)pyrrolidin-2-yl]propan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[1-(4-Methoxyphenyl)pyrrolidin-2-yl]propan-1-ol involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison: 3-[1-(4-Methoxyphenyl)pyrrolidin-2-yl]propan-1-ol is unique due to the presence of the 4-methoxyphenyl group, which can influence its biological activity and chemical reactivity. This structural feature may enhance its binding affinity to certain targets or alter its pharmacokinetic properties compared to similar compounds .

Properties

CAS No.

65021-85-4

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

3-[1-(4-methoxyphenyl)pyrrolidin-2-yl]propan-1-ol

InChI

InChI=1S/C14H21NO2/c1-17-14-8-6-13(7-9-14)15-10-2-4-12(15)5-3-11-16/h6-9,12,16H,2-5,10-11H2,1H3

InChI Key

AHHHWLZDGQRIOW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CCCC2CCCO

Origin of Product

United States

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